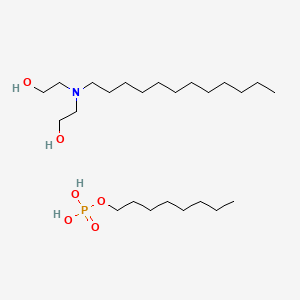
Lauryldiethanolamine octylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauryldiethanolamine octylphosphate is a chemical compound with the molecular formula C24H54NO6P . It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound is a combination of lauryldiethanolamine and octylphosphate, which contributes to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lauryldiethanolamine octylphosphate typically involves the reaction of lauryldiethanolamine with octylphosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Lauryldiethanolamine: Lauryldiethanolamine is synthesized by reacting lauryl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Reaction with Octylphosphoric Acid: The prepared lauryldiethanolamine is then reacted with octylphosphoric acid. This reaction is typically carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Lauryldiethanolamine octylphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while reduction reactions may produce amine derivatives.
Aplicaciones Científicas De Investigación
Lauryldiethanolamine octylphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability and facilitate the delivery of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties
Mecanismo De Acción
The mechanism of action of lauryldiethanolamine octylphosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and the formation of micelles that facilitate the transport of bioactive molecules .
Comparación Con Compuestos Similares
Lauryldiethanolamine octylphosphate can be compared with other similar compounds such as:
Lauryldiethanolamine: Similar in structure but lacks the phosphate group, which imparts unique surfactant properties to this compound.
Octylphosphoric Acid: Contains the phosphate group but lacks the amine functionality, making it less effective as a surfactant.
Lauryl Phosphate: Similar in having the lauryl group and phosphate group but lacks the diethanolamine moiety, which contributes to the unique properties of this compound
These comparisons highlight the uniqueness of this compound in terms of its combined surfactant properties and chemical reactivity.
Propiedades
Número CAS |
125091-04-5 |
|---|---|
Fórmula molecular |
C24H54NO6P |
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35NO2.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;1-2-3-4-5-6-7-8-12-13(9,10)11/h18-19H,2-16H2,1H3;2-8H2,1H3,(H2,9,10,11) |
Clave InChI |
YFWQPSUBPWTQGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


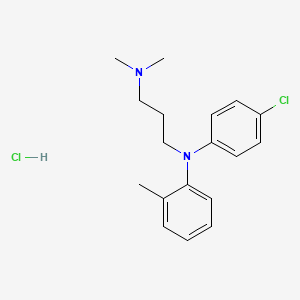
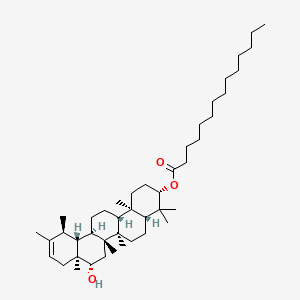
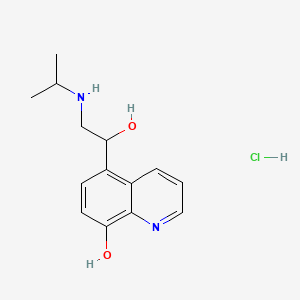

![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)

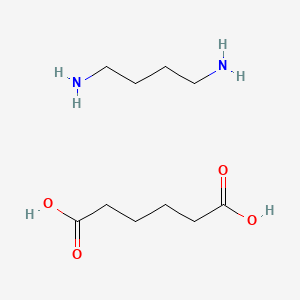
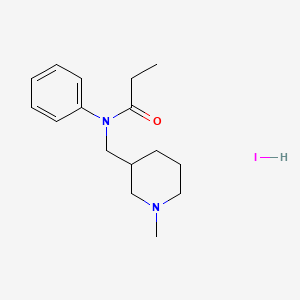



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
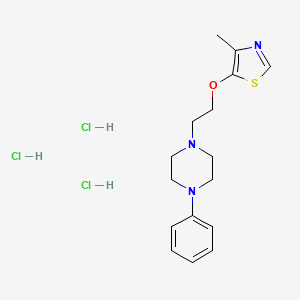
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
